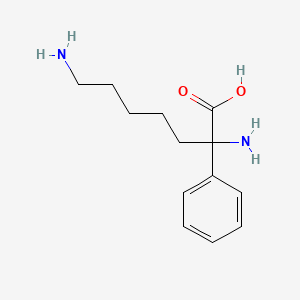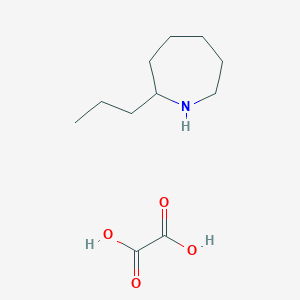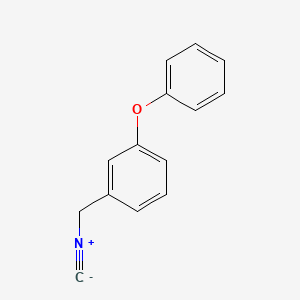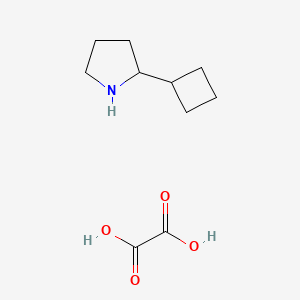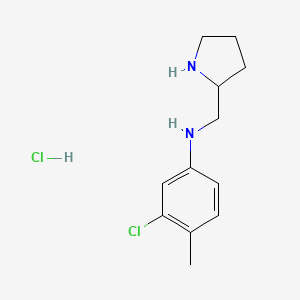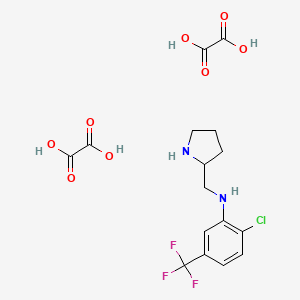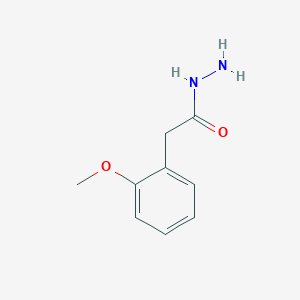
2-(2-甲氧基苯基)乙酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)acetohydrazide is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of phenylacetic acids .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenyl)acetohydrazide consists of a methoxyphenyl group attached to an acetohydrazide group . The molecular weight of this compound is 180.21 .Physical And Chemical Properties Analysis
2-(2-Methoxyphenyl)acetohydrazide is a powder with a melting point of 107-110 degrees Celsius . Its molecular weight is 180.21 .科学研究应用
合成和结构分析
- 合成和晶体结构:该化合物已合成并对其晶体结构进行了分析。例如,制备了 N′-[1-(4-甲氧基苯基)亚乙基]乙酰肼并对其结构进行了分析,揭示了晶体结构中正常的键长和键角以及通过氢键形成的中心对称二聚体 (Yu-Feng Li & F. Jian, 2008)。
非线性光学性质
- 非线性光学应用:该化合物的衍生物已被研究用于非线性光学性质。例如,一项关于包括 2-(4-甲基苯氧基)- N ′-[(1E)-(4-甲氧基苯基)亚甲基]乙酰肼在内的胂酮的研究揭示了由于其显着的非线性光学性质而作为光限制器和开关的潜在应用 (K. Naseema et al., 2010)。
金属络合的潜力
- 与金属的络合:已合成和表征了包括 N0 -(2-羟基亚苄基)-2-(4-甲氧基苯基)乙酰肼在内的 N-酰基胂酮,重点是它们与 Cu2+ 等金属络合的潜力。这表明在催化或材料科学等领域中的应用 (Dorian Polo-Cerón et al., 2021)。
药物研究
抗癌和生物活性研究:多项研究合成了 2-(2-甲氧基苯基)乙酰肼的衍生物,并评估了它们的生物活性,包括抗癌特性。例如,对源自乙酰肼的 2-(萘-1-基甲基/萘-2-氧基甲基)-1-[5-(取代苯基)-[1,3,4]恶二唑-2-基甲基]-1H-苯并咪唑的研究显示出有希望的抗癌活性 (Salahuddin et al., 2014)。
酶抑制研究:对源自 2-[3-(4-氯苯基)-5-(4-甲氧基苄基)-4H-1,2,4-三唑-4-基]乙酰肼的新型杂环化合物进行的研究探索了它们作为酶抑制剂的潜力,在抑制脂肪酶和 α-葡萄糖苷酶方面显示出有希望的结果 (O. Bekircan et al., 2015)。
新型化合物的合成
- 合成新的化学实体:该化合物用于合成具有潜在药物应用的新化学实体。例如,已经探索了使用 2-(2-甲氧基苯基)乙酰肼作为起始原料合成新的 1,3,4-恶二唑 - 苯并噻唑和胂酮衍生物的化学治疗潜力 (B. Kaya et al., 2017)。
作用机制
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is known that the compound has the potential to influence cellular processes .
生化分析
Biochemical Properties
2-(2-Methoxyphenyl)acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit anti-inflammatory and antioxidant activities by interacting with enzymes involved in these pathways . The compound’s interaction with these enzymes leads to the inhibition of pro-inflammatory mediators and the scavenging of free radicals, thereby reducing oxidative stress and inflammation.
Cellular Effects
2-(2-Methoxyphenyl)acetohydrazide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can reduce the volume of rat paw edema, indicating its anti-inflammatory effects . Additionally, it has been observed to exhibit antioxidant properties, which help in protecting cells from oxidative damage.
Molecular Mechanism
The molecular mechanism of 2-(2-Methoxyphenyl)acetohydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind to specific target proteins, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators . This inhibition leads to a decrease in inflammation and oxidative stress, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Methoxyphenyl)acetohydrazide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its anti-inflammatory and antioxidant properties over time
Dosage Effects in Animal Models
The effects of 2-(2-Methoxyphenyl)acetohydrazide vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antioxidant activities without causing adverse effects . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(2-Methoxyphenyl)acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes . These metabolic pathways help in the biotransformation and excretion of the compound from the body.
Transport and Distribution
The transport and distribution of 2-(2-Methoxyphenyl)acetohydrazide within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s solubility in water and organic solvents allows it to be efficiently transported and distributed to target sites . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches the desired cellular compartments.
Subcellular Localization
The subcellular localization of 2-(2-Methoxyphenyl)acetohydrazide plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals help in the precise localization of the compound, ensuring its optimal activity .
属性
IUPAC Name |
2-(2-methoxyphenyl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJKKBKZYLQRMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589859 |
Source


|
| Record name | 2-(2-Methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34547-26-7 |
Source


|
| Record name | 2-(2-Methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What can you tell us about the structure and thermal stability of compound 3?
A1: Compound 3, or N′-((2-hydroxynaphthalen-1-yl)methylene)-2-(2-methoxyphenyl)acetohydrazide hydrate, was successfully synthesized and characterized using single-crystal X-ray diffraction and elemental analysis []. The crystallographic data revealed that this compound crystallizes in the monoclinic crystal lattice, specifically within the C2/c space group [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)

